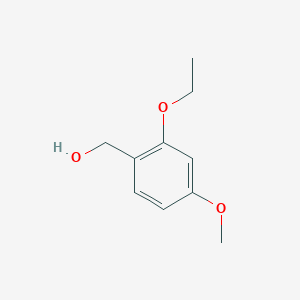

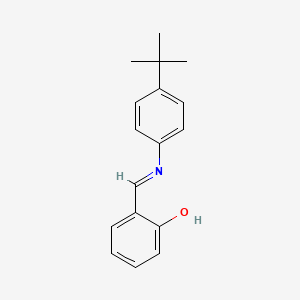

(2-Ethoxy-4-methoxyphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Ethoxy-4-methoxyphenyl)methanol” is a chemical compound. It has a molecular formula of C9H12O2 and a molecular weight of 152.1904 . It is also known by other names such as 4-Methoxyphenethyl alcohol, 2-(p-Methoxyphenyl)ethanol, p-Methoxyphenethyl alcohol, 4-Methoxy-β-phenethyl alcohol, Benzeneethanol, 4-methoxy-, p-Methoxyphenylethyl alcohol, 4-Methoxyphenylethanol, and 2-(4-Methoxyphenyl)ethan-1-ol .

Molecular Structure Analysis

The molecular structure of “(2-Ethoxy-4-methoxyphenyl)methanol” can be represented by the IUPAC Standard InChI: InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Asymmetric Synthesis of α-Hydroxy Esters

(2-Ethoxy-4-methoxyphenyl)methanol has been utilized as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This approach leverages bidentate chelation-controlled alkylation of glycolate enolate, contributing significantly to the field of asymmetric synthesis (Jung, Ho, & Kim, 2000).

Ligand Exchange Reactions

The compound has shown potential in ligand exchange reactions, particularly in the study of [Et4N]3[W2(CO)6(OMe)3]. It was observed that methoxide ligands can be substituted with alcohols, provided the incoming alcohol is more acidic than methanol. This highlights its role in facilitating ligand substitution reactions (Klausmeyer, Adrian, Khan, Reibenspies, 2003).

Electrosynthesis Applications

In electrosynthesis, (2-Ethoxy-4-methoxyphenyl)methanol has been involved in the anodic oxidation of related compounds, demonstrating its role in the generation of α-methoxylated products, which can be further used in synthetic applications (Furuta & Fuchigami, 1998).

Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives

The compound has been used in Prins cyclization reactions to synthesize novel series of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives. This application underscores its utility in the synthesis of complex organic compounds (Reddy, Sreelatha, Kishore, Borkar, Yadav, 2012).

Catalysis in Oxidation Reactions

It has been part of catalytic systems used in the oxidation of primary alcohols and hydrocarbons. Such applications are essential in developing efficient and reusable catalysts for various industrial processes (Ghorbanloo & Maleki Alamooti, 2017).

Proton Exchange Membranes

In the field of materials science, derivatives of this compound have been utilized in the development of poly(arylene ether sulfone) proton exchange membranes. These membranes show promising applications in fuel cell technology due to their high proton conductivities and low methanol permeabilities (Wang, Shin, Lee, Kang, Lee, Guiver, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

(2-ethoxy-4-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-6,11H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPODGWMLFPIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxy-4-methoxyphenyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%](/img/structure/B6331325.png)

![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide; 97%](/img/structure/B6331326.png)

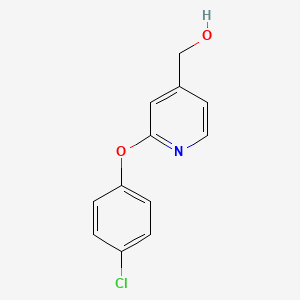

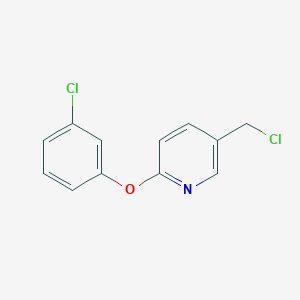

![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)

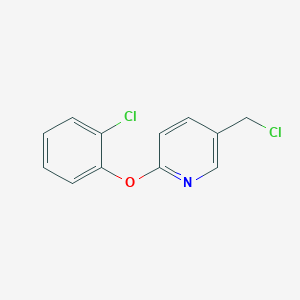

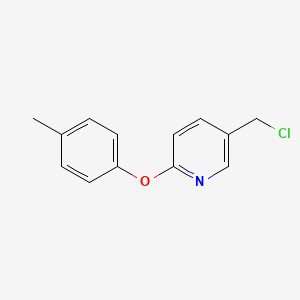

![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)